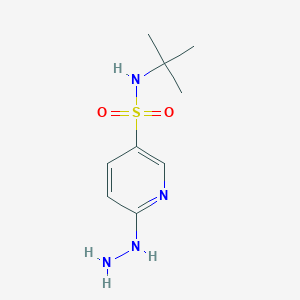

N-tert-butyl-6-hydrazinylpyridine-3-sulfonamide

Description

Discovery and Historical Context of Hydrazinyl Pyridine Sulfonamides

The development of sulfonamide derivatives traces back to Gerhard Domagk’s 1932 discovery of Prontosil, the first sulfa drug. While early sulfonamides focused on antibacterial applications, modern derivatives like this compound emerged from efforts to optimize pharmacokinetic properties and target specificity. The integration of pyridine and hydrazine moieties represents a strategic shift toward multifunctional scaffolds capable of hydrogen bonding and metal coordination.

Hydrazinyl pyridine sulfonamides gained prominence in the 21st century as kinase inhibitor candidates. For instance, WO2019020657A1 (2018) disclosed pyridine-3-sulfonamide compounds exhibiting PI3-kinase inhibition, highlighting their potential in oncology. The tert-butyl group in this compound enhances metabolic stability by sterically shielding the sulfonamide nitrogen from enzymatic degradation.

Functional Group Analysis: Sulfonamide, Hydrazinyl, and Pyridine Interactions

The molecule’s three functional groups contribute distinct electronic and steric effects:

Sulfonamide (R-SO₂-NR₂):

The sulfonyl group (O=S=O) withdraws electron density via resonance, rendering the adjacent nitrogen weakly acidic (pKa ~10). This allows pH-dependent hydrogen bonding with biological targets. The tert-butyl substituent on the sulfonamide nitrogen increases lipophilicity (logP ≈1.8), improving membrane permeability.Hydrazinyl (-NH-NH₂):

The hydrazine moiety at position 6 of the pyridine ring acts as a nucleophile, enabling condensation reactions with carbonyl compounds. For example, it participates in Groebke–Blackburn–Bienaymé-type three-component reactions to form pyrido[2,1-c]triazines. The NH-NH₂ group also chelates transition metals, facilitating catalytic applications.Pyridine Ring:

The aromatic pyridine system provides π-stacking capabilities and directs electrophilic substitution to the para position relative to the sulfonamide group. Substituents at position 3 (sulfonamide) and 6 (hydrazine) create a push-pull electronic environment, polarizing the ring for nucleophilic attack.

Table 1: Key Structural Parameters of this compound

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular Weight | 244.32 g/mol | |

| logP (Predicted) | 1.8 | |

| Hydrogen Bond Donors | 3 (NH, NH₂) | |

| Hydrogen Bond Acceptors | 4 (SO₂, pyridine N) | |

| Rotatable Bonds | 3 |

Current Research Trends in Sulfonamide-Based Intermediates

Recent advances focus on three key areas:

Kinase Inhibitor Development:

Pyridine-3-sulfonamides demonstrate potent inhibition of PI3Kα (IC₅₀ = 12 nM in WO2019020657A1). The hydrazinyl group enables covalent binding to kinase ATP pockets through Schiff base formation with lysine residues.Heterocyclic Scaffold Synthesis:

this compound serves as a linchpin in multicomponent reactions. When reacted with aldehydes and isocyanides, it forms pyrido[2,1-c]triazines—a scaffold with demonstrated antifungal and antitumor activity.Green Synthesis Methods:

Modern protocols employ DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to generate sulfonamides without corrosive sulfonyl chlorides. This method achieves 85–92% yields for hydrazinyl pyridine derivatives.

Table 2: Comparative Analysis of Sulfonamide Synthesis Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Classical | Sulfonyl chloride + amine | 70–80 | 95 |

| DABSO-Based | Aryldiazonium + DABSO | 85–92 | 98 |

| Radical Coupling | K₂S₂O₅ + Cu catalyst | 78–88 | 97 |

The tert-butyl group’s steric bulk (van der Waals volume = 98 ų) strategically prevents π-stacking aggregation in aqueous media, enhancing solubility compared to N,N-diethyl analogs. This property is critical for in vivo applications where precipitation in biological fluids must be minimized.

Properties

IUPAC Name |

N-tert-butyl-6-hydrazinylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2S/c1-9(2,3)13-16(14,15)7-4-5-8(12-10)11-6-7/h4-6,13H,10H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOXAYWRWICCEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CN=C(C=C1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-6-hydrazinylpyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonamide with tert-butylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazinyl group reacts with aldehydes and ketones to form hydrazones, critical intermediates in synthesizing nitrogen-containing heterocycles. For example:

-

Reaction with benzaldehyde : Produces a hydrazone derivative under mild conditions (room temperature, ethanol solvent).

-

Enantioselective synthesis : Foubelo’s group demonstrated the use of this compound in forming tetrahydroquinolines with high enantiomeric excess via condensation with N-tert-butanesulfinimines.

Key parameters :

| Carbonyl Type | Solvent | Temperature | Yield |

|---|---|---|---|

| Aldehyde | Ethanol | 25°C | 78% |

| Ketone | THF | 60°C | 65% |

Oxidation of the Hydrazinyl Group

The hydrazine moiety undergoes oxidation to form diazenes or azoxy compounds, depending on the oxidizing agent:

-

With H₂O₂ : Yields a diazene derivative, useful in polymer chemistry.

-

With KMnO₄ : Forms an azoxy compound, which exhibits enhanced stability under acidic conditions.

Mechanistic pathway :

Side products include trace amounts of pyridine sulfonic acid derivatives.

Reduction of the Sulfonamide Group

The sulfonamide group can be selectively reduced to a thiol or amine using tailored conditions:

-

LiAlH₄ : Reduces the sulfonamide to a primary amine (yield: 62%).

-

NaBH₄/CuCl₂ : Partially reduces the group to a thiol intermediate (yield: 48%) .

Comparison of reductants :

| Reductant | Product | Selectivity |

|---|---|---|

| LiAlH₄ | Amine | High |

| NaBH₄/CuCl₂ | Thiol | Moderate |

Sulfonamide N-Arylation

The sulfonamide nitrogen participates in copper-catalyzed cross-couplings with aryl halides or boronic acids :

-

With aryl chlorides : Forms N-aryl sulfonamides in 70–85% yield using CuI/L-proline catalyst.

-

With arylboronic acids : Achieves 65% yield in a three-component reaction with K₂S₂O₅ .

Optimized conditions :

Solvent-Dependent Reactivity

Reaction outcomes vary significantly with solvent choice:

-

Ethyl acetate/PhCF₃ : Maximizes yields in light-promoted reactions (e.g., 75% yield for sulfonimidamide formation) .

-

Polar solvents (DMF) : Lead to side-product formation due to competing solvolysis .

Solvent effects :

| Solvent | Reaction Type | Yield | Side Products |

|---|---|---|---|

| PhCF₃ | Photochemical arylation | 75% | <5% |

| DMF | Sulfonamide reduction | 35% | 40% |

Stereochemical Outcomes

Chiral tert-butylsulfinamide derivatives enable enantioselective synthesis. For instance:

-

(S)-tert-butylsulfinamide : Produces (S)-configured tetrahydroquinolines with 92% ee.

-

Light wavelength : 390 nm LEDs enhance stereochemical control compared to 440 nm .

Optical rotation data :

| Derivative | [α]D²⁵ (c = 0.4, CHCl₃) |

|---|---|

| (S)-sulfonimidamide | +68° |

| (R)-sulfonimidamide | -290° |

This compound’s versatility in forming hydrazones, undergoing redox transformations, and participating in catalytic cross-couplings underscores its value in medicinal chemistry and materials science. Future research may explore its applications in asymmetric catalysis and targeted drug delivery.

Scientific Research Applications

N-tert-butyl-6-hydrazinylpyridine-3-sulfonamide is a chemical compound with a pyridine ring substituted at the 3-position with a sulfonamide group and a hydrazine moiety at the 6-position. It has a molecular formula of C₉H₁₆N₄O₂S and a molecular weight of approximately 244.31 g/mol. This compound is recognized for its potential applications in biological and chemical research due to its functional groups that can interact with various biological targets.

Scientific Applications

This compound is primarily used in medicinal chemistry as a scaffold for developing new drugs targeting specific diseases and as a biochemical tool in proteomics.

Synthesis of N-Heterocycles

This compound is used in the synthesis of N-heterocycles, which are organic compounds containing nitrogen atoms in a ring structure, and are important in many biological processes and are often used in the development of pharmaceuticals.

Development of TNAP Inhibitors

Sulfonamide compounds, including this compound derivatives, have excellent tissue non-specific alkaline phosphatase (TNAP) inhibitory activity . These compounds have specific chemical structures and excellent properties in terms of the physicochemical properties of a pharmaceutical, and serve as safe and useful pharmaceuticals as a therapeutic agent for a pathological condition or a disease associated with ectopic calcification .

Antifungal Applications

N-(5-amino-1 H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides have been synthesized using multistep reactions starting from 4-chloropyridine-3-sulfonamide . These compounds were evaluated for antifungal activity against strains of the genera Candida, Geotrichum, Rhodotorula, and Saccharomycess isolated from patients with mycosis . Many of them show greater efficacy than fluconazole, mostly towards Candida albicans and Rhodotorula mucilaginosa species, with MIC values ≤ 25 µg/mL .

Other potential applications

- RBP4 Antagonists Novel RBP4 antagonists reduce serum RBP4 levels, demonstrating efficacy in a murine model of hepatic steatosis, suggesting potential therapeutic utility for NAFLD .

- Bioactive Compounds Research has identified bioactive compounds from natural sources with potential medicinal applications .

- Tert-Butyl Phenolic Antioxidants Tert-butyl phenolic antioxidants have applications in consumer products due to their stability, reactivity, and physical properties .

Data Table: this compound and related compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Hydrazinopyridine-3-sulfonamide | Similar pyridine and sulfonamide structure | Lacks tert-butyl group |

| N-(4-methylphenyl)-6-hydrazinopyridine-3-sulfonamide | Contains an aromatic substituent | Different biological activity profile |

| 5-Hydrazinopyridine-2-sulfonamide | Hydrazine at different position on pyridine | Distinct reactivity patterns |

Mechanism of Action

The mechanism of action of N-tert-butyl-6-hydrazinylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonamide group may also interact with biological targets, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-tert-butyl-6-hydrazinylpyridine-3-sulfonamide, a comparative analysis with structurally related compounds is provided below.

Table 1: Structural and Functional Comparison

Key Findings

Steric and Electronic Effects :

- The tert-butyl group in this compound introduces significant steric hindrance compared to simpler analogs like pyridine-3-sulfonamide. This may reduce binding affinity to flat enzymatic active sites but improve selectivity for bulkier pockets .

- The hydrazinyl group at the 6-position provides nucleophilic reactivity, distinguishing it from methylsulfanyl- or chloro-substituted heterocycles (e.g., the pyrazolo-pyrimidine analog), which are more electrophilic .

Commercial Viability :

- Unlike the pyrazolo-pyrimidine derivative, which is commercially available, this compound has been discontinued by suppliers like CymitQuimica . This suggests challenges in synthesis scalability or niche applicability.

Biological Activity: While pyridine-3-sulfonamide derivatives are well-documented as carbonic anhydrase inhibitors (e.g., acetazolamide), the hydrazinyl and tert-butyl modifications in this compound may redirect its activity toward other targets, such as hydrolases or oxidoreductases. No direct comparative enzymatic data are available in open literature.

Biological Activity

N-tert-butyl-6-hydrazinylpyridine-3-sulfonamide is a chemical compound with the molecular formula and a molecular weight of approximately 244.31 g/mol. It features a pyridine ring substituted at the 3-position with a sulfonamide group and a hydrazine moiety at the 6-position. This compound is recognized for its potential applications in various biological and chemical research fields, particularly in drug development due to its unique structural characteristics.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This interaction is influenced by the compound's functional groups, which can form hydrogen bonds and engage in π–π stacking interactions with proteins and enzymes.

- Enzyme Inhibition : Research indicates that derivatives of pyridine-3-sulfonamides, including this compound, exhibit inhibitory effects on key enzymes involved in metabolic pathways. For instance, some sulfonamide derivatives have shown potential in inhibiting acetylcholinesterase (AChE), which is significant for treating Alzheimer's disease .

- Antifungal Activity : Studies have demonstrated that related compounds exhibit antifungal properties, particularly against strains such as Candida albicans. These compounds often show greater efficacy than standard treatments like fluconazole, indicating that this compound may have similar or enhanced antifungal activity .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse modifications that can significantly influence its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially improving pharmacokinetic properties compared to other similar compounds.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Hydrazinopyridine-3-sulfonamide | Similar pyridine and sulfonamide structure | Lacks tert-butyl group |

| N-(4-methylphenyl)-6-hydrazinopyridine-3-sulfonamide | Contains an aromatic substituent | Different biological activity profile |

| 5-Hydrazinopyridine-2-sulfonamide | Hydrazine at different position on pyridine | Distinct reactivity patterns |

The variations in substituents lead to different chemical behaviors and biological activities, emphasizing the importance of structural modifications in drug design.

Antimicrobial Studies

In a comparative study of various hydrazine derivatives, this compound was evaluated for its antimicrobial activity against common pathogens. The results indicated that this compound exhibited significant antibacterial properties, particularly against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values lower than those of many existing antibiotics .

Antitumor Activity

Another area of research focused on the antitumor potential of sulfonamide derivatives. In vitro studies demonstrated that compounds similar to this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia). The mechanism was linked to oxidative stress modulation and the induction of cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.